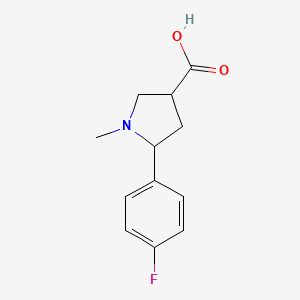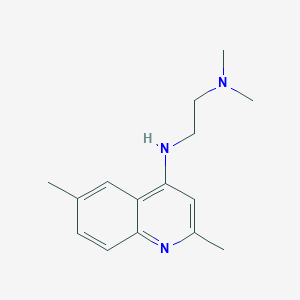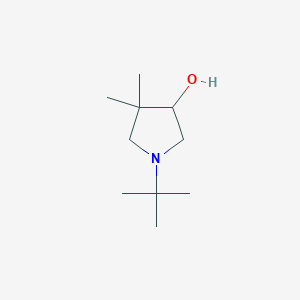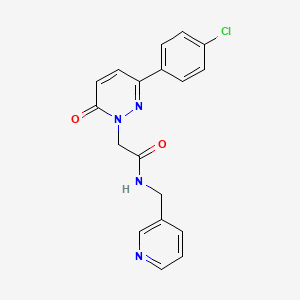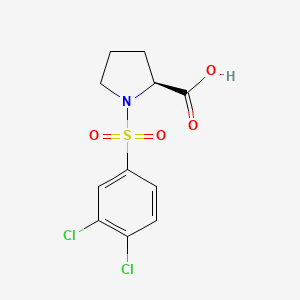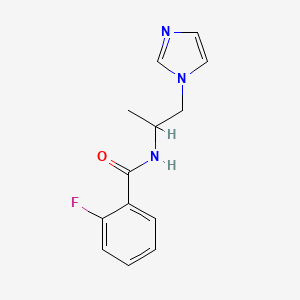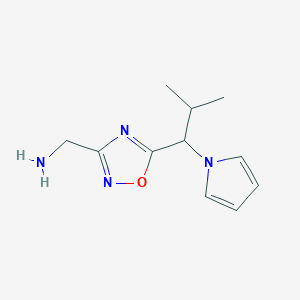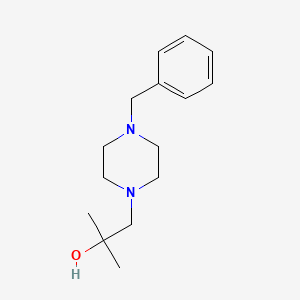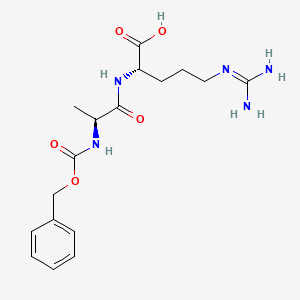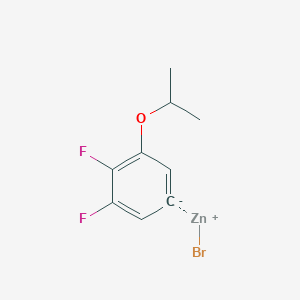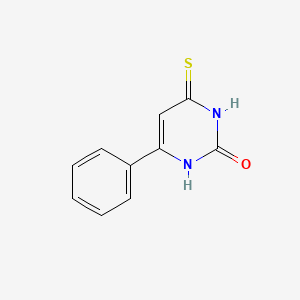
6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidines It is characterized by a phenyl group attached to the sixth position and a sulfanylidene group at the fourth position of the tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one typically involves the condensation of a β-dicarbonyl compound with an aldehyde and thiourea. One common method is the Biginelli reaction, which proceeds under acidic conditions, often using hydrochloric acid or acetic acid as catalysts . The reaction involves the formation of an intermediate dihydropyrimidine, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield tetrahydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as a thyreostatic agent, it inhibits the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones . This inhibition disrupts the production of hormones, leading to reduced thyroid activity.
Comparison with Similar Compounds
6-Phenyl-2-thiouracil: Another thyreostatic agent with a similar structure but different substitution pattern.
6-Amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one: A compound with an amino group instead of a phenyl group, exhibiting different biological activities.
4-Thiouracil: A simpler analog with a thiouracil core, used in various biochemical applications.
Uniqueness: 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its interaction with aromatic systems, while the sulfanylidene group provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C10H8N2OS |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
6-phenyl-4-sulfanylidene-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H8N2OS/c13-10-11-8(6-9(14)12-10)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
InChI Key |
GJOUCXHKMRGRKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


